1H-Benzimidazole-2-ethanamine, 7-bromo-
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-2-ethanamine, 7-bromo-, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-ethanamine, 7-bromo- consists of a benzimidazole ring attached to an ethanamine group. The benzimidazole ring is a bicyclic heterocycle consisting of fused benzene and imidazole rings .Chemical Reactions Analysis
Benzimidazole derivatives, including 1H-Benzimidazole-2-ethanamine, 7-bromo-, are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
1H-Benzimidazole-2-ethanamine, 7-bromo- is a solid compound with a molecular weight of 240.104. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activities
1H-Benzimidazole-2-ethanamine, 7-bromo- and its derivatives have been studied extensively for their synthesis and various biological activities. For instance, Abdel‐Aziz et al. (2011) synthesized derivatives of benzimidazole with potent immunosuppressive and immunostimulatory activities on immune cells, alongside exhibiting cytotoxicity against several carcinoma cell lines (Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I., 2011). Similarly, Khalifa et al. (2018) investigated benzimidazole derivatives for their antibacterial and antitumor activities (Khalifa, M., Gobouri, A., Kabli, F. M., Altalhi, T. A., Almalki, A. S., & Mohamed, M., 2018).
Antifungal and Antimicrobial Properties
Benzimidazole derivatives demonstrate significant antifungal properties. Khabnadideh et al. (2012) synthesized benzimidazole derivatives with effective action against Candida, Aspergillus, and dermatophytes, highlighting their potential in antifungal drug development (Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N., 2012). Additionally, Alasmary et al. (2015) synthesized benzimidazole derivatives that showed promising antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) and also exhibited potent fungicidal activity (Alasmary, F., Snelling, A. M., Zain, M. E., Alafeefy, A., Awaad, A., & Karodia, N., 2015).
Catalytic and Antimicrobial Applications
Benzimidazole derivatives have also found use in catalysis and other antimicrobial applications. Duan et al. (2012) synthesized α-amino-benzimidazole derivatives for use in transfer hydrogenation reactions, demonstrating their catalytic capabilities (Duan, K., Li, X., Li, Y., & Wang, J., 2012). In the context of antimicrobial activity, Reddy and Reddy (2010) explored novel benzimidazole derivatives for their effective antibacterial and antifungal properties (Reddy, V., & Reddy, K. R., 2010).
Antiviral and Anti-inflammatory Activities
Lastly, the antiviral and anti-inflammatory potentials of benzimidazole derivatives have been researched. For example, Prichard et al. (2011) studied benzimidazole nucleoside analogs for their inhibitory effect on human cytomegalovirus replication (Prichard, M., Frederick, S. L., Daily, S., Borysko, K., Townsend, L., Drach, J., & Kern, E., 2011). In the area of anti-inflammatory research, KunnambathKrishnakumar et al. (2013) synthesized benzimidazole derivatives that showed significant anti-inflammatory activity in rat models (KunnambathKrishnakumar, A., Bhatb, A. R., & Umaac, K., 2013).
Safety And Hazards
1H-Benzimidazole-2-ethanamine, 7-bromo- is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQOYUBCRMCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-ethanamine, 7-bromo- | |
CAS RN |
4507-68-0 | |
Record name | 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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